(2S)-2-amino-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid
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Overview
Description
(2S)-2-amino-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid is a complex organic compound that features an amino acid backbone with a unique dioxolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid typically involves multiple steps:
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Formation of the Dioxolane Ring: : The dioxolane ring is synthesized by reacting a carbonyl compound with 1,2-ethanediol in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction is typically carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion .
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Acylation: : The dioxolane intermediate is then acylated using an appropriate acyl chloride or anhydride. This step often requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
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Amino Acid Coupling: : The final step involves coupling the acylated dioxolane with an amino acid derivative. This is usually achieved through peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to preserve the stereochemistry of the amino acid .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry
In organic synthesis, (2S)-2-amino-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid serves as a versatile building block for constructing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
The compound’s amino acid backbone makes it a candidate for studying protein interactions and enzyme mechanisms. It can be incorporated into peptides or proteins to investigate their structure-function relationships .
Medicine
Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s ability to interact with biological molecules could lead to the discovery of new treatments for various diseases .
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties might also make it suitable for use in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and amino acid moiety can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}butanoic acid: Similar structure but with a butanoic acid backbone.
(2S)-2-amino-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}pentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
What sets (2S)-2-amino-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid apart is its specific combination of the dioxolane ring and the propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2770353-38-1 |
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Molecular Formula |
C9H15NO6 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxypropanoic acid |
InChI |
InChI=1S/C9H15NO6/c1-9(15-2-3-16-9)4-7(11)14-5-6(10)8(12)13/h6H,2-5,10H2,1H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
IUFXEHHMPOMPBW-LURJTMIESA-N |
Isomeric SMILES |
CC1(OCCO1)CC(=O)OC[C@@H](C(=O)O)N |
Canonical SMILES |
CC1(OCCO1)CC(=O)OCC(C(=O)O)N |
Purity |
95 |
Origin of Product |
United States |
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